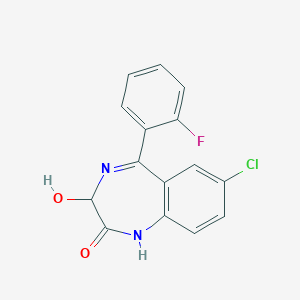

3-Hydroxy desalkylflurazepam

説明

The exact mass of the compound 2H-1,4-BENZODIAZEPIN-2-ONE, 1,3-DIHYDRO-7-CHLORO-5-(o-FLUOROPHENYL)-3-HYDROXY- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERBACJQVQVCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874637 | |

| Record name | 7-CL-1,3-H2-3-OH-5(2-FLPH)-1,4-DIAZEPIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-60-6 | |

| Record name | N-Desalkyl-3-hydroxyflurazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-desalkyl-2-oxoquazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CL-1,3-H2-3-OH-5(2-FLPH)-1,4-DIAZEPIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Metabolism and Pharmacology of 3-Hydroxy desalkylflurazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy desalkylflurazepam, also known as 3-hydroxy-norflurazepam, is a significant metabolite of the long-acting benzodiazepine, N-desalkylflurazepam (norflurazepam). As N-desalkylflurazepam is an active metabolite of several prescribed benzodiazepines, including flurazepam and fludiazepam, understanding the metabolic fate and pharmacological profile of its subsequent metabolites is crucial for a comprehensive assessment of the parent drug's activity, duration of action, and potential for drug-drug interactions. This technical guide provides a detailed overview of the current scientific knowledge regarding the metabolism and pharmacology of this compound. It includes a summary of its metabolic pathway, presumed pharmacological action at the GABA-A receptor, and a discussion of the experimental protocols relevant to its study. Due to a paucity of publicly available quantitative data for this specific metabolite, this guide also highlights areas where further research is required.

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. Their therapeutic effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The metabolism of benzodiazepines is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Many benzodiazepines are converted in the liver to active metabolites, which can significantly prolong their duration of action and contribute to their overall clinical effects.

This compound is a tertiary metabolite in the biotransformation cascade of several benzodiazepines. Its direct precursor, N-desalkylflurazepam, is a major active metabolite known for its exceptionally long elimination half-life, ranging from 47 to 150 hours.[1][2][3] The hydroxylation of N-desalkylflurazepam to form this compound represents a key step in its eventual elimination from the body. This guide will delve into the known aspects of this metabolite's formation and its anticipated pharmacological characteristics.

Metabolism of this compound

The formation of this compound is a phase I metabolic reaction, specifically an aliphatic hydroxylation, of N-desalkylflurazepam. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for this transformation have not been definitively identified in the available literature, CYP3A4 and CYP2C19 are commonly involved in the metabolism of many benzodiazepines.[4]

The metabolic pathway leading to this compound can be summarized as follows:

-

Parent Benzodiazepine (e.g., Flurazepam, Fludiazepam) is metabolized via N-dealkylation to N-desalkylflurazepam (Norflurazepam) .

-

N-desalkylflurazepam undergoes hydroxylation at the 3-position of the benzodiazepine ring to form This compound .

-

It is anticipated that This compound is subsequently conjugated with glucuronic acid (a phase II reaction) to form a more water-soluble glucuronide conjugate, which is then excreted in the urine.

Pharmacology of this compound

As a benzodiazepine derivative, this compound is expected to exert its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of the neurotransmitter GABA, resulting in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the characteristic sedative and anxiolytic effects of benzodiazepines.[5][6][7]

Receptor Binding Affinity

For comparative purposes, the binding affinity of the precursor, N-desalkylflurazepam, is generally considered non-selective across different benzodiazepine receptor subtypes.[8][9]

Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as its elimination half-life, clearance, volume of distribution, and bioavailability, have not been extensively reported. One study noted that the serum concentration of N-desalkyl-3-hydroxy-flutoprazepam (a structurally similar compound) was below the limit of detection (2 ng/ml) following a single dose of flutoprazepam.[10] This could suggest that the concentration of this compound in the blood may be low and/or its elimination rapid.

The pharmacokinetic profile of its precursor, N-desalkylflurazepam, is well-documented and characterized by a very long half-life, as detailed in the table below.

Table 1: Pharmacokinetic Parameters of N-desalkylflurazepam (precursor to this compound)

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) | 47 - 150 hours | [1][2][3] |

| Time to Peak Plasma Concentration (Tmax) | ~10.2 hours (following a single 15 mg dose of Flurazepam) | [1] |

| Metabolism | Hepatic (primarily hydroxylation) | [11] |

| Excretion | Renal | [1] |

Experimental Protocols

The study of this compound involves several key experimental procedures, from its synthesis and purification to its pharmacological and metabolic characterization.

Synthesis

A detailed, publicly available experimental protocol for the specific synthesis of this compound is scarce. However, a plausible synthetic route would likely involve the 3-hydroxylation of N-desalkylflurazepam. A general method for the synthesis of N-desalkylflurazepam involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with an appropriate reagent to form the diazepine ring.[12] Subsequent hydroxylation could potentially be achieved using various oxidizing agents.

In Vitro Metabolism Studies

To investigate the formation of this compound from N-desalkylflurazepam, in vitro metabolism studies are essential.

Protocol: Incubation with Human Liver Microsomes (HLMs)

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (e.g., pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add N-desalkylflurazepam (the substrate) to the mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, such as LC-MS/MS.[11]

GABA-A Receptor Binding Assay

To determine the binding affinity of this compound for the GABA-A receptor, a radioligand binding assay is a standard method.

Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat or bovine brain tissue, or from cell lines expressing specific recombinant GABA-A receptor subtypes. This typically involves homogenization of the tissue in a buffer followed by centrifugation to isolate the membrane fraction.

-

Assay Buffer: Use a suitable buffer, such as a Tris-HCl buffer (pH 7.4).

-

Incubation: In assay tubes, combine the prepared membranes, a radiolabeled benzodiazepine ligand with high affinity (e.g., [³H]-Flunitrazepam), and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.

-

Quantification of Radioactivity: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[13]

Analytical Methods for Quantification

The detection and quantification of this compound in biological matrices such as plasma and urine are typically performed using highly sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of benzodiazepines and their metabolites.[1][4][14] The method involves:

-

Sample Preparation: Extraction of the analyte from the biological matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For urine samples, an enzymatic hydrolysis step with β-glucuronidase may be included to cleave the glucuronide conjugate and measure the total concentration of the metabolite.[8]

-

Chromatographic Separation: Separation of the analyte from other matrix components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Conclusion and Future Directions

This compound is a key metabolite in the elimination pathway of the long-acting benzodiazepine metabolite, N-desalkylflurazepam. While its formation via 3-hydroxylation is established, there is a significant lack of specific quantitative data regarding its pharmacological activity and pharmacokinetic profile. Its presumed action as a positive allosteric modulator of the GABA-A receptor warrants further investigation to determine its contribution to the overall pharmacological effects of its parent compounds.

Future research should focus on:

-

Quantitative Receptor Binding Studies: Determining the binding affinities (Ki) of this compound for a range of GABA-A receptor subtypes to understand its receptor interaction profile.

-

In Vitro Functional Assays: Assessing its functional activity at the GABA-A receptor using techniques such as electrophysiology to characterize it as a positive allosteric modulator, antagonist, or inverse agonist.

-

Pharmacokinetic Studies: Conducting in vivo studies in animal models and, where ethically feasible, in humans to determine its pharmacokinetic parameters, including its half-life, clearance, and bioavailability.

-

Identification of Metabolizing Enzymes: Pinpointing the specific CYP450 isoforms responsible for its formation to predict potential drug-drug interactions.

A more complete understanding of the metabolism and pharmacology of this compound will provide a more accurate and comprehensive picture of the long-term effects of its precursor benzodiazepines, ultimately contributing to safer and more effective therapeutic use.

References

- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorbyt.com [biorbyt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-desalkylflurazepam synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

3-Hydroxy Desalkylflurazepam: A Technical Guide for Researchers

An In-depth Review of its Role as a Benzodiazepine Metabolite, Analytical Detection, and Metabolic Pathway

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy desalkylflurazepam, a tertiary metabolite of several benzodiazepines, including flurazepam. Due to its low concentrations in biological matrices, this metabolite presents unique challenges for detection and quantification. This document details its physicochemical properties, metabolic pathway, and provides a thorough experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and analytical chemistry.

Introduction

This compound is a metabolite of desalkylflurazepam (also known as norflurazepam), which is a major, long-acting, and pharmacologically active metabolite of several benzodiazepines, including flurazepam, flutoprazepam, and quazepam.[1][2] The detection of this compound can serve as an indicator of the body's metabolic processing of its parent compounds. However, its clinical significance is not fully elucidated, primarily due to its very low concentrations in plasma and urine following therapeutic doses of the parent drug. In one study, after a 2 mg oral dose of flutoprazepam, the serum concentration of N-desalkyl-3-hydroxy-flutoprazepam was below the limit of detection of 2 ng/mL. This technical guide aims to consolidate the available information on this metabolite, providing a valuable resource for its study.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for understanding its pharmacokinetic profile.

| Property | Value | Reference |

| Chemical Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | [3] |

| Synonyms | N-Desalkyl-3-hydroxyflurazepam, 3-hydroxy-N-desalkylflurazepam | [3] |

| CAS Number | 17617-60-6 | [3] |

| Molecular Formula | C₁₅H₁₀ClFN₂O₂ | [3] |

| Molecular Weight | 304.7 g/mol | [3] |

Metabolic Pathway

The formation of this compound is a multi-step process originating from the metabolism of parent benzodiazepines like flurazepam. The primary metabolic cascade involves N-dealkylation followed by hydroxylation.

The metabolic conversion of flurazepam to desalkylflurazepam is well-documented.[1][2] The subsequent hydroxylation of desalkylflurazepam at the 3-position results in the formation of this compound. While the specific cytochrome P450 (CYP) enzyme responsible for this final hydroxylation step has not been definitively identified for desalkylflurazepam, studies on structurally similar benzodiazepines strongly suggest the involvement of CYP3A4 . For instance, CYP3A4 is the primary enzyme responsible for the 3-hydroxylation of flunitrazepam.[4][5] Given the structural similarities, it is highly probable that CYP3A4 also mediates the 3-hydroxylation of desalkylflurazepam.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is scarce due to its low plasma concentrations. The pharmacokinetic profile is largely inferred from the behavior of its precursor, desalkylflurazepam, which has a very long elimination half-life of 47-150 hours.[2] The low levels of the 3-hydroxy metabolite suggest that this is a minor metabolic pathway or that the metabolite is rapidly cleared from the body, likely through glucuronidation and subsequent renal excretion.

Experimental Protocols for Detection and Quantification

The analysis of this compound in biological matrices requires highly sensitive and specific analytical techniques, with LC-MS/MS being the method of choice. The following protocol is a comprehensive guide based on established methods for the analysis of benzodiazepines and their metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating benzodiazepines from complex biological matrices like plasma, serum, or urine.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide

-

Formic acid

-

Internal Standard (IS): A deuterated analog of a structurally similar benzodiazepine (e.g., Oxazepam-d5).

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma, serum, or hydrolyzed urine, add the internal standard solution.

-

Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of deionized water.

-

Wash the cartridge with 2 mL of 5% methanol in water.

-

-

Elution: Elute the analytes with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

Detection is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 305.1 | To be determined empirically | To be determined empirically | To be optimized |

| Internal Standard (e.g., Oxazepam-d5) | 292.1 | 246.1 | 106.1 | 20 / 35 |

Quantitative Data

Due to the challenges in detecting this compound, there is a lack of robust quantitative data in the scientific literature. The table below summarizes the typical analytical parameters that would be determined during a method validation for this analyte.

| Parameter | Expected Range/Value | Notes |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Dependent on instrument sensitivity. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration that can be reliably quantified. |

| Linearity (r²) | > 0.99 | Over a concentration range of e.g., 1 - 100 ng/mL. |

| Recovery | > 80% | For the solid-phase extraction procedure. |

| Matrix Effect | < 15% | Should be assessed to ensure accurate quantification. |

| Precision (%RSD) | < 15% | Both intra- and inter-day precision. |

| Accuracy (%Bias) | ± 15% | At different concentration levels. |

Conclusion

This compound is a minor metabolite of several clinically important benzodiazepines. Its extremely low concentrations in biological fluids present a significant analytical challenge, necessitating the use of highly sensitive techniques like LC-MS/MS. This guide has provided a comprehensive overview of its properties, metabolic formation, and a detailed, practical protocol for its extraction and analysis. Further research is warranted to fully elucidate its pharmacokinetic profile and potential clinical relevance. The methodologies and information presented herein provide a solid foundation for researchers and professionals to advance the understanding of this and other minor drug metabolites.

References

- 1. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]

- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of 3-Hydroxy Desalkylflurazepam: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy desalkylflurazepam is a secondary, pharmacologically active metabolite of several benzodiazepines, including flurazepam and its primary active metabolite, desalkylflurazepam (also known as norflurazepam). This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics of this compound. Due to its formation from precursor compounds, its pharmacokinetic profile is intrinsically linked to the metabolism of the parent drugs. This document summarizes the metabolic pathways, available quantitative data, and the experimental methodologies used in its study. It is important to note that systemic concentrations of this compound are often reported as very low or undetectable in blood plasma, posing significant challenges to detailed pharmacokinetic characterization.

Introduction

Benzodiazepines are a class of drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Their clinical efficacy and duration of action are largely influenced by their metabolic fate, which often involves the formation of multiple active metabolites. Flurazepam, a long-acting hypnotic, is extensively metabolized, with its primary active metabolite, desalkylflurazepam, exhibiting a particularly long half-life. Further biotransformation of desalkylflurazepam can lead to the formation of hydroxylated metabolites, including this compound. Understanding the pharmacokinetics of these secondary metabolites is crucial for a complete comprehension of the overall pharmacological profile and potential for drug-drug interactions of the parent compounds.

Metabolic Pathway

The formation of this compound is a multi-step process that begins with the administration of a parent benzodiazepine such as flurazepam. The primary metabolic pathways are illustrated below.

As depicted, flurazepam undergoes rapid and extensive metabolism to several compounds, with N-dealkylation to desalkylflurazepam being a major route.[1][2] Desalkylflurazepam is then a substrate for further hydroxylation to form this compound. This hydroxylation step is generally a slower process.

Quantitative Pharmacokinetic Data

Direct and comprehensive pharmacokinetic data for this compound in human plasma is scarce, largely due to its low systemic concentrations. Many studies have reported its levels to be below the limit of quantification (LOQ) of their analytical methods. However, data for its direct precursor, desalkylflurazepam, is well-documented and provides critical context for the potential exposure to this compound.

Table 1: Pharmacokinetic Parameters of Desalkylflurazepam following Oral Administration of Flurazepam

| Parameter | Value | Species | Dose | Notes | Reference |

| Tmax (h) | ~10.2 | Human | 15 mg Flurazepam | Peak plasma concentration time for the metabolite. | [3] |

| Cmax (ng/mL) | ~10 - 20.4 | Human | 15 mg Flurazepam | Peak plasma concentration of the metabolite. | [3] |

| Half-life (t½) (h) | 47 - 150 (mean ~71) | Human | Single and multiple doses | Very long and variable half-life, leading to accumulation with chronic use.[1][3][4] | [1][3][4] |

Note on this compound Data:

-

One study investigating the pharmacokinetics of flutoprazepam, another benzodiazepine that metabolizes to desalkylflurazepam, reported that the serum concentrations of N-desalkyl-3-hydroxy-flutoprazepam (an analog of this compound) were below the limit of detection (2 ng/mL) at all sampling times.[5]

-

Another study focusing on the metabolism of flurazepam noted that no measurable amounts of the N-desalkyl-3-hydroxy metabolite were seen in blood.

This lack of quantifiable plasma data prevents the construction of a detailed pharmacokinetic table for this compound. Research efforts have been more successful in detecting and quantifying this metabolite in urine, where it is present in higher concentrations, often as a glucuronide conjugate. A recent study has suggested that the urinary ratio of 3-hydroxy-norflurazepam to norflurazepam could be a key indicator to differentiate between the intake of norflurazepam as a designer drug and the use of its precursor benzodiazepines.

Experimental Protocols

The methodologies employed in studies of flurazepam and its metabolites are critical for understanding the challenges in quantifying this compound.

Human Pharmacokinetic Studies of Parent Drugs

-

Study Design: Typically involves administration of a single oral dose of the parent drug (e.g., 15 mg or 30 mg of flurazepam) to healthy human volunteers.[3][4]

-

Sample Collection: Serial blood samples are collected over an extended period (e.g., up to 9 days) to account for the long half-lives of the metabolites. Urine samples are also often collected.

-

Analytical Method: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the separation and quantification of the parent drug and its metabolites in biological matrices.[5][6] These methods require sensitive detectors, such as electron capture detectors (ECD) for GC, due to the low concentrations of the analytes.

In Vitro Metabolism Studies

-

System: Pooled human hepatocytes are incubated with the parent drug or primary metabolite (e.g., norflurazepam).

-

Method: The incubation mixture is analyzed at different time points using high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites formed.

-

Findings: One such study found that while flurazepam was metabolized to six metabolites in hepatocytes, no metabolites of norflurazepam were detected, suggesting that the modification of the benzene/diazepine rings by hepatocytes may be limited under these in vitro conditions. In contrast, analysis of authentic human urine samples from individuals who had taken norflurazepam did show the presence of four hydroxy metabolites, including presumably 3-hydroxy-norflurazepam, and a glucuronide of a hydroxy metabolite.

Discussion and Future Directions

The available evidence strongly indicates that while this compound is a known in vivo metabolite of flurazepam and desalkylflurazepam, its systemic exposure is very low. The rapid conjugation and subsequent renal excretion of this metabolite likely contribute to its low plasma concentrations. The long half-life and accumulation of its precursor, desalkylflurazepam, remain the dominant features of the pharmacokinetic profile of long-acting benzodiazepines like flurazepam.[1][4]

Future research in this area should focus on the development of ultra-sensitive analytical methods with lower limits of quantification to accurately determine the plasma concentration-time profile of this compound. Such studies would be valuable in definitively characterizing its pharmacokinetic parameters and assessing its potential, albeit likely minor, contribution to the overall pharmacological effects and safety profile of its parent drugs. Furthermore, pharmacogenomic studies could elucidate the specific cytochrome P450 isozymes responsible for the 3-hydroxylation of desalkylflurazepam, which could have implications for predicting inter-individual variability and potential drug-drug interactions.

Conclusion

References

- 1. karger.com [karger.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 4. Flurazepam Hydrochloride Capsules, USP [dailymed.nlm.nih.gov]

- 5. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Hydroxy Desalkylflurazepam Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of the 3-hydroxy desalkylflurazepam reference standard. The synthesis proceeds via a two-step sequence involving the initial synthesis of the precursor N-desalkylflurazepam, followed by a regioselective hydroxylation at the C3 position of the benzodiazepine ring. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation in a laboratory setting.

Synthesis of N-Desalkylflurazepam (Norflurazepam)

The initial step focuses on the synthesis of N-desalkylflurazepam, a key intermediate. Several routes have been reported for its synthesis. A common and effective method involves the cyclization of 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide.

Experimental Protocol: Synthesis of N-Desalkylflurazepam

A detailed protocol for the synthesis of N-desalkylflurazepam is presented in Table 1. This method, adapted from established procedures, involves the reaction of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with ammonia in methanol.

Table 1: Experimental Protocol for the Synthesis of N-Desalkylflurazepam

| Step | Procedure | Reagents and Conditions | Observations |

| 1 | Reaction Setup | In a suitable reaction vessel, add 2-chloroacetamido-5-chloro-2'-fluorobenzophenone (326.2 g) to methanol (550 mL) at room temperature. | The solid reactant is suspended in the solvent. |

| 2 | Ammonia Addition | Bubble ammonia gas into the stirred reaction mixture below the surface. | The mixture may change in color and consistency. |

| 3 | Reflux | Heat the reaction mixture to reflux and maintain for 10 hours with a continuous slow stream of ammonia gas. | The reaction proceeds to completion. |

| 4 | Cooling and Filtration | Cool the reaction mixture to room temperature. Filter the crystalline product that has formed. | A solid precipitate is collected. |

| 5 | Washing | Wash the collected product with cold methanol (2 x 125 mL at -10°C), followed by hot water (4 x 500 mL at 60°C). | Impurities are removed from the product. |

| 6 | Drying | Dry the washed product to a constant weight. | The final product, N-desalkylflurazepam, is obtained as a crystalline solid. |

Quantitative Data: Synthesis of N-Desalkylflurazepam

The following table summarizes the quantitative data associated with the synthesis of N-desalkylflurazepam.

Table 2: Quantitative Data for the Synthesis of N-Desalkylflurazepam

| Parameter | Value | Unit | Reference |

| Starting Material | 2-chloroacetamido-5-chloro-2'-fluorobenzophenone | - | [1] |

| Product | 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (N-desalkylflurazepam) | - | [1] |

| Yield | 205 | g | [1] |

| Molar Yield | 71 | % | [1] |

| Melting Point | 205.5 - 207 | °C | [1] |

Synthesis of this compound

The second phase of the synthesis involves the introduction of a hydroxyl group at the 3-position of the N-desalkylflurazepam molecule. A highly efficient method for this transformation is a two-step process involving an initial acetoxylation followed by saponification.[1][2] This approach has been successfully applied to the synthesis of other 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam.[1]

Step 1: 3-Acetoxylation of N-Desalkylflurazepam

This step introduces an acetoxy group at the desired 3-position, which serves as a precursor to the final hydroxyl group. An iodine-catalyzed acetoxylation reaction is a preferred method due to its efficiency and scalability.[1]

The detailed experimental protocol for the 3-acetoxylation of N-desalkylflurazepam is outlined in Table 3.

Table 3: Experimental Protocol for the 3-Acetoxylation of N-Desalkylflurazepam

| Step | Procedure | Reagents and Conditions | Observations |

| 1 | Reaction Setup | To a solution of N-desalkylflurazepam in glacial acetic acid, add potassium acetate (2 equivalents) and iodine (40 mol %). | The reactants are dissolved in the solvent. |

| 2 | Heating | Heat the reaction mixture to 65 °C with stirring. | The reaction is initiated. |

| 3 | Oxidant Addition | Add potassium peroxydisulfate (0.8 equivalents) in several portions over 4 hours. | The reaction progresses. |

| 4 | Continued Reaction | Stir the reaction mixture at 65-70 °C for an additional 4 hours. | The reaction goes to completion. |

| 5 | Work-up | Evaporate the reaction mixture to dryness under reduced pressure. | The crude 3-acetoxy desalkylflurazepam is obtained. |

Step 2: Saponification of 3-Acetoxy Desalkylflurazepam

The final step is the selective saponification of the 3-acetoxy intermediate to yield the desired this compound.

The protocol for the saponification step is provided in Table 4.

Table 4: Experimental Protocol for the Saponification of 3-Acetoxy Desalkylflurazepam

| Step | Procedure | Reagents and Conditions | Observations |

| 1 | Reaction Setup | Suspend the crude 3-acetoxy desalkylflurazepam in a mixture of ethanol and 1 N sodium hydroxide. | The solid is suspended in the basic solution. |

| 2 | Reaction | Stir the mixture at room temperature for 10 minutes, then heat to 40 °C for 10 minutes. | The saponification reaction occurs. |

| 3 | Dilution and Stirring | Dilute the mixture with water and stir at room temperature for an additional 45 minutes. | The reaction is quenched. |

| 4 | Precipitation | Cool the mixture to 25 °C and add 1 N hydrochloric acid to precipitate the product. | The this compound precipitates out of solution. |

| 5 | Isolation | Filter the precipitated crystals to isolate the final product. | The pure product is collected. |

Quantitative Data: Synthesis of this compound

The following table provides the expected quantitative data for the two-step synthesis of this compound, based on the reported synthesis of structurally similar compounds.[1]

Table 5: Projected Quantitative Data for the Synthesis of this compound

| Parameter | Value | Unit | Reference |

| Step 1: Acetoxylation | |||

| Starting Material | N-desalkylflurazepam | - | - |

| Product | 3-Acetoxy desalkylflurazepam | - | - |

| Projected Yield | Good to high | % | [1] |

| Step 2: Saponification | |||

| Starting Material | 3-Acetoxy desalkylflurazepam | - | - |

| Product | This compound | - | - |

| Projected Overall Yield (from N-desalkylflurazepam) | ~60-80 | % | [1] |

| Projected Purity | >99.8 | % | [1] |

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted in the following diagrams generated using the DOT language.

Caption: Overall synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide on 3-Hydroxy Desalkylflurazepam: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desalkylflurazepam, also known as N-desalkyl-3-hydroxyflurazepam or Ro 7-5205, is a biologically active metabolite of several benzodiazepine medications, most notably flurazepam. Its discovery and characterization have been integral to understanding the long-acting pharmacological effects of its parent compounds. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the extensive research into the metabolism of flurazepam, a benzodiazepine hypnotic introduced in the 1970s. Early studies focused on identifying the metabolic pathways of flurazepam to understand its prolonged sedative effects.

Initial metabolic studies of flurazepam in the early 1970s identified N-desalkylflurazepam (norflurazepam) as a major and long-lasting active metabolite. Subsequent, more detailed investigations into the biotransformation of flurazepam and its primary metabolites led to the identification of this compound. Its discovery was a crucial step in mapping the complete metabolic cascade of flurazepam and appreciating the contribution of various metabolites to its overall clinical profile. The presence of this hydroxylated metabolite highlighted the role of hepatic microsomal enzymes, specifically cytochrome P450, in the phase I metabolism of benzodiazepines.

Forensic toxicology has further underscored the importance of identifying this compound. Its detection in biological samples serves as a key indicator of the ingestion of its parent benzodiazepines, aiding in clinical and forensic investigations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its analytical identification and for understanding its pharmacokinetic behavior.

| Property | Value |

| Chemical Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one |

| Synonyms | N-Desalkyl-3-hydroxyflurazepam, 3-hydroxy-N-Desalkylflurazepam, Ro 7-5205 |

| CAS Number | 17617-60-6 |

| Molecular Formula | C₁₅H₁₀ClFN₂O₂ |

| Molecular Weight | 304.7 g/mol |

| Purity | ≥98% (as an analytical reference standard) |

| Formulation | A solid |

| Solubility | Soluble in DMSO (≥10 mg/ml) |

| InChI Key | FERBACJQVQVCKH-UHFFFAOYSA-N |

Data sourced from Cayman Chemical.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new research. Below are outlines of key experimental methodologies relevant to the study of this compound.

Synthesis of N-desalkylflurazepam (Precursor)

Reaction: Cyclization of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with ammonia.

Procedure:

-

To a solution of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone (326.2 g) in methanol (550 ml) at room temperature, ammonia gas is bubbled.

-

The reaction mixture is heated to reflux for 10 hours while maintaining a steady flow of ammonia gas.

-

After cooling to room temperature, the crystalline product is filtered.

-

The product is washed sequentially with cold methanol (-10°C) and hot water (60°C).

-

The final product, 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (N-desalkylflurazepam), is obtained after drying.[3]

Identification and Quantification in Biological Samples

The detection and quantification of this compound in biological matrices like urine and blood are crucial for metabolic and forensic studies. High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a standard method.

Sample Preparation (Urine/Blood):

-

Enzymatic hydrolysis (using β-glucuronidase) is often performed to cleave glucuronide conjugates.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analyte from the biological matrix.

-

The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for analysis.

LC-HRMS Analysis:

-

Chromatography: Reversed-phase chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Accurate mass measurements of the parent ion and its fragment ions provide high specificity for identification and quantification.[4][5]

GABA-A Receptor Binding Assay

The pharmacological activity of benzodiazepines is mediated through their binding to the GABA-A receptor. A radioligand binding assay is a standard method to determine the binding affinity of compounds to this receptor.

Protocol Outline:

-

Membrane Preparation: Synaptic membranes are prepared from a suitable brain region (e.g., rat cerebral cortex) rich in GABA-A receptors.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound membranes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[6]

Pharmacological Data

The pharmacological effects of this compound are attributed to its interaction with the GABA-A receptor, similar to other benzodiazepines. However, specific quantitative data on its binding affinity and in vivo potency are not extensively reported in publicly available literature. The following table provides a template for such data, with values for the parent compound and major metabolite for comparison.

| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | In Vivo Potency (Sedative/Anxiolytic Effects) |

| Flurazepam | Data for specific subtypes available | Clinically effective hypnotic |

| N-desalkylflurazepam | High affinity, unselective for receptor subtypes | Long-acting active metabolite |

| This compound | Data not readily available | Expected to have sedative and anxiolytic effects |

It is known that N-desalkylflurazepam binds unselectively to various benzodiazepine receptor subtypes.[7] this compound is expected to exhibit a similar profile, contributing to the overall pharmacological effects following the administration of its parent drugs.

Visualizations

Metabolic Pathway of Flurazepam

Caption: Metabolic conversion of Flurazepam to its major metabolites.

Experimental Workflow for Metabolite Identification

Caption: Workflow for identifying this compound.

Logical Relationship in GABA-A Receptor Binding Assay

Caption: Logic of a competitive radioligand binding assay.

References

- 1. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. N-desalkylflurazepam synthesis - chemicalbook [chemicalbook.com]

- 4. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]

- 5. researchgate.net [researchgate.net]

- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy Desalkylflurazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and pharmacological context of 3-Hydroxy desalkylflurazepam. The information is intended to support research, development, and analytical activities involving this benzodiazepine metabolite.

Core Chemical and Physical Properties

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | [1] |

| Chemical Formula | C₁₅H₁₀ClFN₂O₂ | [1][2] |

| Molecular Weight | 304.7 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Solubility | Soluble in DMSO (≥10 mg/ml) | [1] |

| Storage Temperature | -20°C | [1][4] |

| CAS Number | 17617-60-6 | [1][2] |

Table 2: Predicted Physicochemical Properties of the Precursor N-desalkylflurazepam

| Property | Predicted Value | Source |

| Melting Point | 204-206°C | [5] |

| Boiling Point | 454.0 ± 45.0 °C | [5] |

| pKa (Strongest Acidic) | 11.55 ± 0.70 to 12.29 | [5][6] |

| logP | 2.7 to 3.35 | [6][7] |

Pharmacological Context: Signaling Pathway

This compound, as a benzodiazepine, exerts its effects by modulating the activity of GABA-A (gamma-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative, anxiolytic, and anticonvulsant properties associated with this class of drugs.

Experimental Protocols

The analysis of this compound in biological matrices is crucial for clinical and forensic toxicology. The following sections detail common experimental protocols for its extraction and quantification.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a widely used technique for the cleanup and concentration of benzodiazepines from complex biological matrices like urine.

Materials:

-

Urine sample

-

Internal standard solution (e.g., deuterated benzodiazepine analog)

-

β-glucuronidase enzyme

-

Ammonium acetate buffer (0.5 M, pH 5.0)

-

Phosphoric acid (4%)

-

SPE cartridges (e.g., Oasis MCX)

-

Elution solvent (e.g., 60:40 acetonitrile:methanol with 5% strong ammonia solution)

-

Sample diluent (e.g., 2% acetonitrile:1% formic acid in water)

Procedure:

-

To 200 µL of the urine sample in a well of an extraction plate, add 20 µL of the internal standard solution.

-

Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.

-

Incubate the plate at 50°C for 1 hour to allow for enzymatic hydrolysis of any conjugated metabolites.

-

Quench the reaction by adding 200 µL of 4% phosphoric acid.

-

Load the entire sample onto the conditioned and equilibrated SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interfering substances.

-

Dry the sorbent bed completely under vacuum.

-

Elute the analytes with the elution solvent.

-

Dilute the eluate with the sample diluent before analysis by LC-MS/MS.

Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of benzodiazepines and their metabolites.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., CORTECS UPLC C18+)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to achieve separation of the analyte from other compounds.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min)

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.

Data Analysis:

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research or forensic setting.

This guide provides foundational knowledge for professionals working with this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. biorbyt.com [biorbyt.com]

- 5. N-desalkylflurazepam | 2886-65-9 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Desalkylflurazepam | C15H10ClFN2O | CID 4540 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Hydroxy desalkylflurazepam potential sedative and anxiolytic effects

An In-Depth Technical Guide on the Potential Sedative and Anxiolytic Effects of 3-Hydroxy desalkylflurazepam

Introduction

This compound is a benzodiazepine that is a metabolite of desalkylflurazepam.[1] Like other compounds in its class, it is presumed to exhibit sedative and anxiolytic properties.[2][3][4][5] Benzodiazepines exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][7] This document provides a technical overview of the pharmacology, and presumed effects of this compound, based on the known characteristics of benzodiazepines and its parent compounds.

Pharmacology

Mechanism of Action

Benzodiazepines, including this compound, function as positive allosteric modulators of the GABA-A receptor.[8] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[6] This binding event does not activate the receptor directly but enhances the affinity of the receptor for GABA.[6] The increased binding of GABA leads to a greater frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire and thus causing a depressant effect on the central nervous system, which manifests as sedation and anxiolysis.[8][9]

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of Desalkylflurazepam (Metabolite Precursor to this compound)

| Parameter | Value | Species | Notes |

| Elimination Half-Life | 40 - 150 hours[12][13] | Human | Can be prolonged in the elderly.[12][13] |

| Time to Peak Plasma Concentration | 2 - 12 hours (following flutoprazepam administration)[14] | Human | Appears slowly in the blood.[12][13] |

| Accumulation | Extensive with multiple dosages[12][13] | Human | Slow washout after discontinuation of the parent drug.[12] |

digraph "Metabolic_Pathway" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];"Parent_BZD" [label="Parent Benzodiazepines\n(e.g., Flurazepam, Quazepam)", fillcolor="#FBBC05", fontcolor="#202124"]; "Desalkylflurazepam" [label="Desalkylflurazepam\n(Active Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3_Hydroxy" [label="this compound\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Parent_BZD" -> "Desalkylflurazepam" [label="Metabolism (Liver)"]; "Desalkylflurazepam" -> "3_Hydroxy" [label="Metabolism (Hydroxylation)"]; }

Experimental Protocols

Radioligand Binding Assay

To determine the binding affinity of this compound for the benzodiazepine receptor, a competitive radioligand binding assay would be employed. This in vitro method measures how effectively the test compound displaces a radiolabeled ligand with a known high affinity for the receptor.

Protocol:

-

Receptor Preparation: Synaptosomal membrane preparations are isolated from the cerebral cortex of rats or mice, or cell lines recombinantly expressing specific GABA-A receptor subtypes are used.[6]

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [3H]Flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).[6]

-

Separation: The incubation mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity remaining on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which reflects the binding affinity of the test compound for the receptor.

Quantitative Data

While specific quantitative binding data for this compound is not available in the reviewed literature, the following table provides comparative binding affinities for other benzodiazepines to provide context.

Table 2: Comparative GABA-A Receptor Binding Affinities (Ki, nM) of Select Benzodiazepines

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| Diazepam | 1.8 ± 0.2 | 1.3 ± 0.1 | 1.4 ± 0.1 | 1.1 ± 0.1 |

| Flunitrazepam | 0.45 ± 0.03 | 0.48 ± 0.02 | 0.50 ± 0.03 | 0.52 ± 0.03 |

| Triazolam | 0.41 ± 0.03 | 0.23 ± 0.01 | 0.38 ± 0.02 | 0.24 ± 0.01 |

| Clonazepam | 0.23 ± 0.01 | 0.12 ± 0.01 | 0.19 ± 0.01 | 0.13 ± 0.01 |

Conclusion

This compound, as a benzodiazepine and a metabolite of the long-acting desalkylflurazepam, is expected to possess sedative and anxiolytic properties. Its mechanism of action is anticipated to be consistent with other benzodiazepines, involving the positive allosteric modulation of the GABA-A receptor. Due to the long half-life of its precursor, it may also have a prolonged duration of action. However, a comprehensive understanding of its specific pharmacological and pharmacokinetic profile requires direct experimental investigation. The protocols outlined in this guide provide a framework for such future research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorbyt.com [biorbyt.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. amboss.com [amboss.com]

- 10. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]

- 11. N-desalkylflurazepam | 2886-65-9 [chemicalbook.com]

- 12. karger.com [karger.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3-Hydroxy Desalkylflurazepam in Biological Matrices using LC-MS/MS

Introduction

3-Hydroxy desalkylflurazepam is a metabolite of several benzodiazepines, including flurazepam, and its quantification in biological samples is crucial for clinical and forensic toxicology. This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. After extraction from the biological matrix, the sample is injected into an LC-MS/MS system. This compound is separated from other matrix components on a reversed-phase HPLC column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of an internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for its efficiency in removing matrix interferences.

Materials:

-

SPE cartridges (e.g., Oasis MCX µElution Plates)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Internal Standard (IS) working solution (e.g., Diazepam-d5)

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of the internal standard working solution and vortex briefly.

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a solution of 20% acetonitrile in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of a solution of 2% ammonium hydroxide in ethyl acetate.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water[2] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |

| Flow Rate | 0.4 mL/min[3] |

| Injection Volume | 5 - 10 µL[1] |

| Column Temperature | 40°C[4] |

| Gradient Program | Start at 15% B, increase to 32% B over 10 min, then ramp to 100% B and hold for 2 min.[2] |

Mass Spectrometry (MS) Conditions:

| Parameter | Recommended Conditions |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Gas Temperature | 300°C[2] |

| Gas Flow | 6 L/min[2] |

| Nebulizer Pressure | 40 psi[2] |

| Capillary Voltage | 4 kV[2] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 289.1 | 140.1 (Quantifier)[6] | 41 |

| 289.1 | 226.1 (Qualifier)[6] | 39 | |

| Diazepam-d5 (IS) | 290.2 | 198.2 | 28 |

Data Presentation

Table 1: Calibration Curve Data

A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.27 |

| 100 | 2.53 |

| 250 | 6.32 |

| 500 | 12.6 |

Linearity: The method demonstrates excellent linearity over the concentration range of 1-500 ng/mL, with a correlation coefficient (r²) of >0.99.[1]

Table 2: Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 3 | ± 10% | < 15% | < 15% |

| Medium | 40 | ± 8% | < 10% | < 10% |

| High | 300 | ± 5% | < 5% | < 10% |

The intra-day and inter-day precision, expressed as the relative standard deviation (%RSD), are typically within ±15%.[1]

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85 - 95% | < 15% |

| High | 300 | 90 - 105% | < 10% |

The extraction recovery is consistently high, and the matrix effect is minimal, ensuring reliable quantification.[5]

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship for quantitative analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The protocol, including sample preparation and instrumental analysis, is robust and suitable for high-throughput screening in clinical and forensic laboratories.[3] The validation data demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

- 1. benchchem.com [benchchem.com]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. A rapid and accurate UPLC/MS/MS method for the determination of benzodiazepines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Sensitivity Detection and Quantification of 3-Hydroxy Desalkylflurazepam in Human Urine Samples using LC-MS/MS

Abstract

This application note provides a detailed protocol for the sensitive and selective detection and quantification of 3-hydroxy desalkylflurazepam, a metabolite of several benzodiazepines, in human urine samples. The methodology employs enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for clinical research, forensic toxicology, and drug metabolism studies. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a DOT language diagram.

Introduction

This compound is a significant metabolite of benzodiazepines such as flurazepam. Its detection in urine is a key indicator of the parent drug's administration. Due to the extensive metabolism and conjugation of benzodiazepines prior to excretion, a robust analytical method is required to accurately quantify these compounds in biological matrices. This protocol outlines a reliable LC-MS/MS method for the analysis of this compound in urine, offering high sensitivity and specificity. The procedure includes a crucial enzymatic hydrolysis step to cleave glucuronide conjugates, ensuring the detection of the total metabolite concentration.

Experimental Protocol

This protocol is adapted from established methods for benzodiazepine analysis in urine.[1][2][3][4][5]

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Diazepam-d5, Oxazepam-d5)

-

β-glucuronidase from E. coli or Helix pomatia

-

Ammonium acetate buffer (0.5 M, pH 5.0)

-

Phosphoric acid (4%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX µElution Plates)

-

Human urine (drug-free for calibration and controls)

2. Sample Preparation

-

Sample Pre-treatment: To a 200 µL aliquot of urine sample, add 20 µL of internal standard solution (e.g., 250 ng/mL).[1]

-

Enzymatic Hydrolysis: Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[1]

-

Incubation: Incubate the mixture at 50-60°C for 1 to 2 hours to ensure complete hydrolysis of glucuronide conjugates.[1][5]

-

Quenching: Quench the reaction by adding 200 µL of 4% phosphoric acid.[1]

3. Solid-Phase Extraction (SPE)

-

Column Conditioning: Condition the SPE cartridges with methanol followed by deionized water. (Note: Some modern SPE sorbents may not require this step).[1]

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with an acidic solution (e.g., 0.02 N HCl) followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.[1]

-

Elution: Elute the analyte and internal standard with an appropriate solvent mixture (e.g., 60:40 acetonitrile:methanol with 5% strong ammonia solution).[1]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for benzodiazepines.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

-

Quantitative Data

The following table summarizes typical quantitative performance data for benzodiazepine analysis in urine using LC-MS/MS. The values for this compound are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Analyte | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| This compound | LC-MS/MS | 5 | 5 - 1000 | 85 - 105 | [2] |

| Oxazepam | GC-MS | 65 | N/A | N/A | [6] |

| Lorazepam | GC-MS | 40 | N/A | N/A | [6] |

| General Benzodiazepines | LC-MS/MS | 5 | 5 - 1000 | 83.0 - 100.5 | [2] |

| Various Benzodiazepines | LC-MS/MS | 0.1 - 10 | 10 - 100 | 56 - 83 | [5][7] |

N/A: Not explicitly available in the cited literature.

Experimental Workflow Diagram

Caption: Experimental workflow for the detection of this compound in urine.

Signaling Pathway Diagram

While a traditional signaling pathway is not applicable to an analytical chemistry workflow, the following diagram illustrates the metabolic pathway leading to the formation of this compound.

Caption: Metabolic pathway of Flurazepam to this compound.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, ensures high recovery and sensitivity, making it well-suited for various research and diagnostic applications. The provided workflow and metabolic pathway diagrams offer clear visual aids for understanding the experimental procedure and the analyte's origin.

References

- 1. waters.com [waters.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 3-Hydroxy desalkylflurazepam in Blood Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desalkylflurazepam is a metabolite of the benzodiazepine, desalkylflurazepam. As with many benzodiazepines and their metabolites, accurate quantification in biological matrices such as blood serum is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document provides a detailed application note and protocol for the quantitative analysis of this compound in blood serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation and detection of this compound. The serum sample is first subjected to a sample preparation procedure to remove proteins and other interfering substances. The analyte is then separated from other matrix components using a reversed-phase high-performance liquid chromatography (HPLC) column. The separated analyte is subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

This compound certified reference material

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human blood serum (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)

Instrumentation

-

A liquid chromatography system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation (Solid Phase Extraction - SPE)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: To 500 µL of serum, add the internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 305.1 | 287.1 | 20 |

| 259.1 | 25 | ||

| This compound-d4 (IS) | 309.1 | 291.1 | 20 |

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized in the user's laboratory.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar benzodiazepine assays and should be confirmed during method validation.

| Validation Parameter | Expected Performance |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |